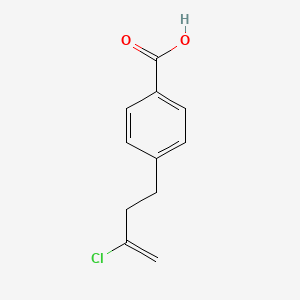

4-(3-Chloro-3-butenyl)benzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(3-chlorobut-3-enyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO2/c1-8(12)2-3-9-4-6-10(7-5-9)11(13)14/h4-7H,1-3H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMPBHAIVFBPSOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(CCC1=CC=C(C=C1)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641268 | |

| Record name | 4-(3-Chlorobut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

732249-57-9 | |

| Record name | 4-(3-Chlorobut-3-en-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 3 Chloro 3 Butenyl Benzoic Acid

Precursor Synthesis and Functionalization Strategies

The successful synthesis of the target compound hinges on the effective preparation of key precursors. These precursors would either be a substituted benzoic acid ready for coupling or a butenyl derivative that can be attached to a phenyl ring.

Achieving regioselective chlorination of benzoic acid derivatives is a critical step if the synthetic strategy involves introducing the chlorine atom at an early stage. Direct chlorination of benzoic acid itself is often problematic, leading to a mixture of products. Therefore, more controlled methods are necessary.

One powerful technique is directed ortho-metalation . Benzoic acid can be deprotonated to its carboxylate, which can then direct lithiation to the ortho position using a strong base like n-butyllithium in the presence of a coordinating agent such as TMEDA. researchgate.net Quenching the resulting ortho-lithiated species with a suitable chlorinating agent, like hexachloroethane, would yield 2-chlorobenzoic acid. researchgate.net However, for the target molecule, a para-substituted benzoic acid is required.

A more relevant approach would start with a para-substituted benzoic acid derivative where the substituent directs chlorination. For instance, starting with 4-aminobenzoic acid, chlorination can lead to 4-amino-3,5-dichlorobenzoic acid. researchgate.net This highlights the influence of activating groups on the regioselectivity of chlorination. For the synthesis of the target compound, a more plausible strategy would involve the chlorination of a precursor to the butenyl side chain itself, rather than the aromatic ring, as the target molecule has the chloro-substituent on the butenyl group.

Alternatively, starting from a pre-chlorinated building block is a common strategy. For example, 4-chlorobenzoic acid, which can be prepared by the oxidation of 4-chlorotoluene, is a readily available starting material. wikipedia.org

The introduction of the butenyl side chain onto the benzoic acid scaffold is a key transformation that can be achieved using a variety of modern cross-coupling reactions. These reactions typically involve the coupling of an aryl halide or triflate with an organometallic reagent.

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction involves the coupling of an aryl halide (e.g., 4-bromobenzoic acid) with a butenylboronic acid or ester. princeton.edu The requisite butenylboronic acid derivative could be synthesized from the corresponding butenyl Grignard reagent and a trialkyl borate.

Stille Coupling: The Stille reaction offers another powerful method for C-C bond formation, coupling an organotin reagent with an organic halide in the presence of a palladium catalyst. organic-chemistry.orgwikipedia.org For the synthesis of 4-(3-chloro-3-butenyl)benzoic acid, a potential route would involve the reaction of a 4-halobenzoic acid ester with a (3-chloro-3-butenyl)stannane. The organostannane precursor could be prepared from 3-chloro-3-buten-1-ol.

Negishi Coupling: This reaction utilizes an organozinc reagent, which can be prepared from the corresponding butenyl halide. The organozinc reagent would then be coupled with a 4-halobenzoic acid derivative in the presence of a palladium or nickel catalyst. nih.gov

Grignard Reagents: While Grignard reagents are highly reactive, their coupling with aryl halides can be effectively catalyzed by transition metals like iron or nickel. wikipedia.org A 3-chloro-3-butenylmagnesium halide could be coupled with a 4-halobenzoic acid derivative. wikipedia.org

The choice of coupling reaction would depend on factors such as functional group tolerance, availability of starting materials, and desired reaction conditions.

Convergent and Divergent Synthetic Routes

A convergent synthesis is generally more efficient for complex molecules as it involves the independent synthesis of key fragments which are then combined late in the synthesis. researchgate.net In the context of this compound, a convergent approach would involve two main branches:

Synthesis of a functionalized benzoic acid: This would typically be a 4-halobenzoic acid, such as 4-bromobenzoic acid, which is commercially available or can be synthesized by the oxidation of p-bromotoluene. google.com

Synthesis of a functionalized butenyl group: This would be an organometallic derivative of 3-chloro-1-butene, such as a boronic ester for Suzuki coupling or a stannane (B1208499) for Stille coupling.

These two fragments would then be joined in a key cross-coupling step.

A divergent synthesis , on the other hand, starts from a common intermediate that is elaborated into a variety of related structures. wikipedia.org For instance, one could synthesize 4-(3-butenyl)benzoic acid and then explore different methods for the regioselective chlorination of the double bond as a final step. This approach would allow for the synthesis of other halogenated analogues from a common precursor.

The success of any synthetic route relies heavily on the optimization of reaction conditions to maximize yield and selectivity. researchgate.netbeilstein-journals.orgrsc.orgscielo.br Key parameters to consider include:

Catalyst System: The choice of palladium or nickel catalyst and the corresponding ligands is crucial. Sterically hindered and electron-rich phosphine (B1218219) ligands, or N-heterocyclic carbene (NHC) ligands, have shown great success in improving the efficiency of cross-coupling reactions. nih.govresearchgate.net

Base: The choice of base is critical in many cross-coupling reactions, particularly the Suzuki-Miyaura coupling, where it plays a role in the transmetalation step. princeton.edu

Solvent: The solvent can significantly influence the solubility of reagents and the stability of intermediates, thereby affecting reaction rates and yields.

Temperature and Reaction Time: These parameters need to be carefully controlled to ensure complete reaction while minimizing the formation of byproducts. researchgate.net

A hypothetical optimization table for a Suzuki coupling to synthesize the target compound is presented below.

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/H₂O | 100 | 45 |

| 2 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (3) | Dioxane/H₂O | 110 | 78 |

| 3 | Pd₂(dba)₃ (1) | XPhos (2) | CsF (2) | THF | 80 | 85 |

This is a hypothetical data table for illustrative purposes.

Novel Synthetic Approaches and Catalytic Systems

The field of organic synthesis is constantly evolving, with new catalysts and methodologies being developed. For the synthesis of this compound, several novel approaches could be considered:

C-H Activation: Direct C-H functionalization of benzoic acid with a suitable butenyl partner could offer a more atom-economical route, avoiding the need for pre-functionalized starting materials. nih.govresearchgate.net Cobalt-catalyzed C-H activation has been used to couple benzoic acids with dienes. nih.gov

Biocatalysis: Enzymatic approaches, for instance using cytochrome P450 enzymes, are emerging as powerful tools for selective C-H functionalization and cross-coupling reactions, offering potential for environmentally friendly and highly selective syntheses. chemrxiv.org

Green Catalysts: The development of reusable and environmentally benign catalysts, such as those based on chitosan, could provide a more sustainable approach to the synthesis. mdpi.com These catalysts have shown efficiency in various cross-coupling reactions. mdpi.com

Palladium-Catalyzed Reactions for Alkenyl Benzoic Acids

Palladium-catalyzed cross-coupling reactions stand as one of the most powerful tools for the construction of carbon-carbon bonds. The development of these reactions, recognized with the 2010 Nobel Prize in Chemistry awarded to Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki, has enabled the synthesis of complex molecules with high efficiency and selectivity. nih.gov For the synthesis of this compound, two primary palladium-catalyzed methods are of significant relevance: the Heck-Mizoroki reaction and the Suzuki-Miyaura coupling.

The Heck-Mizoroki reaction involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex. In the context of synthesizing this compound, a plausible approach involves the reaction of a 4-halobenzoic acid (such as 4-bromobenzoic acid or 4-iodobenzoic acid) with 3-chloro-1-butene. The general catalytic cycle for the Heck reaction begins with the oxidative addition of the aryl halide to a palladium(0) species. This is followed by the coordination of the alkene, migratory insertion of the aryl group onto the alkene, and finally, β-hydride elimination to release the product and regenerate the palladium(0) catalyst.

The Suzuki-Miyaura coupling offers an alternative and widely used method, which couples an organoboron compound with an organic halide. libretexts.org To synthesize the target molecule via this route, one could envision the coupling of a 4-halobenzoic acid with a (3-chloro-3-butenyl)boronic acid or a corresponding boronate ester. Alternatively, the coupling could be performed between 4-carboxyphenylboronic acid and a suitable haloalkene. The Suzuki reaction is prized for its mild reaction conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents. organic-chemistry.org

Table 1: Representative Conditions for the Heck-Mizoroki Reaction

| Aryl Halide | Alkene | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 4-Bromobenzoic acid | Styrene | Pd(OAc)2 (2) | PPh3 | Na2CO3 | DMF | 100 | 24 | 85 |

| 4-Iodobenzoic acid | Ethyl acrylate | PdCl2 (1) | None | Et3N | Acetonitrile (B52724) | 80 | 12 | 92 |

| Methyl 4-bromobenzoate | 1-Octene | Pd(PPh3)4 (3) | None | KOAc | DMA | 120 | 16 | 78 |

Table 2: Representative Conditions for the Suzuki-Miyaura Coupling

| Aryl Halide/Boronic Acid | Coupling Partner | Palladium Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| 4-Bromobenzoic acid | Phenylboronic acid | Pd(PPh3)4 (2) | None | K2CO3 | Toluene/H2O | 90 | 12 | 95 |

| 4-Carboxyphenylboronic acid | Vinyl bromide | PdCl2(dppf) (3) | None | Na2CO3 | Dioxane/H2O | 80 | 8 | 88 |

| Ethyl 4-bromobenzoate | 4-Methoxyphenylboronic acid | Pd(OAc)2 (1) | SPhos | K3PO4 | Toluene | 100 | 6 | 97 |

Exploration of Green Chemistry Principles in Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of this compound via palladium-catalyzed methods offers several opportunities to incorporate these principles.

Safer Solvents and Auxiliaries: A significant focus of green chemistry is the replacement of volatile and often toxic organic solvents. Both the Heck and Suzuki reactions have been successfully performed in greener alternatives. Water, in particular, has emerged as a highly desirable solvent due to its non-flammability, low cost, and lack of toxicity. gctlc.org The use of aqueous media can be facilitated by water-soluble ligands and phase-transfer catalysts. rsc.org For instance, the Suzuki coupling of 4-bromobenzoic acid with various arylboronic acids has been shown to proceed efficiently in neat water at room temperature.

Catalysis: The use of catalytic reagents is a cornerstone of green chemistry as it avoids the use of stoichiometric reagents that generate large amounts of waste. Palladium catalysts are highly efficient, often requiring very low loadings (down to parts-per-million levels in some cases). To further enhance the green credentials of these reactions, research has focused on the development of heterogeneous catalysts or recyclable homogeneous catalysts. Palladium nanoparticles, for example, have been employed as recyclable catalysts for both Heck and Suzuki reactions in aqueous media. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. While many palladium-catalyzed reactions require elevated temperatures, the development of highly active catalyst systems has enabled some Heck and Suzuki couplings to proceed at or near room temperature, particularly with more reactive substrates like aryl iodides. organic-chemistry.org Microwave irradiation has also been explored as an energy-efficient method to accelerate these reactions. nih.gov

By carefully selecting the catalyst system, reaction medium, and energy input, the synthesis of this compound can be designed to be not only efficient and high-yielding but also aligned with the principles of sustainability and environmental stewardship.

Derivatization Strategies and Functional Group Transformations of 4 3 Chloro 3 Butenyl Benzoic Acid

Preparation of Esters and Amides for Expanded Chemical Utility

The carboxylic acid moiety of 4-(3-chloro-3-butenyl)benzoic acid is a prime site for derivatization, most commonly through the formation of esters and amides. These functional group transformations are fundamental in medicinal chemistry and materials science to modulate properties such as solubility, bioavailability, and reactivity. libretexts.orgtifr.res.in

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). rsc.orgresearchgate.net The choice of alcohol can introduce a wide variety of functional groups, leading to a library of ester derivatives with diverse properties. For instance, esterification with simple alcohols like methanol (B129727) or ethanol (B145695) can increase lipophilicity, while reaction with polyethylene (B3416737) glycol (PEG) chains can enhance water solubility.

Amide synthesis offers another avenue for diversification. nih.govnih.gov This is generally accomplished by converting the carboxylic acid to a more reactive species, such as an acid chloride, which then readily reacts with a primary or secondary amine. libretexts.orgtifr.res.in Alternatively, peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can facilitate direct amide bond formation under milder conditions. academicjournals.org This approach allows for the introduction of a vast array of amine-containing fragments, from simple alkylamines to complex amino acid derivatives. nih.gov

Table 1: Representative Esterification and Amidation Reactions

| Reactant | Reagent | Product |

| This compound | Methanol, H₂SO₄ | Methyl 4-(3-chloro-3-butenyl)benzoate |

| This compound | Thionyl chloride, then Benzylamine | N-Benzyl-4-(3-chloro-3-butenyl)benzamide |

| This compound | Ethanol, DCC, DMAP | Ethyl 4-(3-chloro-3-butenyl)benzoate |

| This compound | Aniline, EDC | N-Phenyl-4-(3-chloro-3-butenyl)benzamide |

Modification of the Olefinic Linkage

The 3-chloro-3-butenyl group presents a reactive handle for a variety of transformations, allowing for modification of the compound's shape, size, and electronic properties.

Halogenation and Hydroxylation Derivatizations

The double bond in the butenyl chain is susceptible to electrophilic addition reactions. youtube.comyoutube.com Halogenation, for instance, with bromine (Br₂) or chlorine (Cl₂), would lead to the formation of a dihalo-derivative. youtube.comyoutube.com The regioselectivity and stereoselectivity of this reaction would depend on the reaction conditions and the potential for neighboring group participation by the chlorine atom already present in the molecule.

Hydroxylation of the olefin can be achieved using various reagents. For example, treatment with osmium tetroxide (OsO₄) followed by a reductive workup would yield a diol. Alternatively, epoxidation with a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA) would form an epoxide, which can then be opened under acidic or basic conditions to give a diol or other difunctionalized products. These reactions introduce polar hydroxyl groups, which can significantly alter the solubility and potential for hydrogen bonding of the parent molecule. nih.gov

Table 2: Potential Halogenation and Hydroxylation Products

| Reaction | Reagent | Potential Product |

| Dihalogenation | Br₂ in CCl₄ | 4-(3,4-Dibromo-3-chlorobutyl)benzoic acid |

| Dihydroxylation | 1. OsO₄, 2. NaHSO₃ | 4-(3-Chloro-3,4-dihydroxybutyl)benzoic acid |

| Epoxidation | m-CPBA | 4-(3-Chloro-3,4-epoxybutyl)benzoic acid |

Cycloaddition Reactions

The alkene functionality can participate in cycloaddition reactions, providing a powerful tool for the construction of cyclic structures. wikipedia.orgfiveable.me A classic example is the Diels-Alder reaction, where the butenyl group could potentially act as a dienophile, reacting with a conjugated diene to form a six-membered ring. libretexts.org However, the electron-withdrawing nature of the chloro and benzoyl groups might render the double bond less reactive as a dienophile.

Another important class of cycloaddition is the 1,3-dipolar cycloaddition. fiveable.melibretexts.org For instance, reaction with a nitrile oxide or an azide (B81097) would lead to the formation of five-membered heterocyclic rings, such as isoxazolines or triazolines, respectively. ualg.pt These reactions significantly increase the structural complexity and introduce new heteroatoms, which can have a profound impact on the compound's biological properties.

Derivatization for Analytical and Characterization Purposes

Chemical derivatization is often employed to improve the analytical properties of a molecule for techniques like mass spectrometry and chromatography.

Charge-Switch Derivatization for Enhanced Mass Spectrometry Analysis

For mass spectrometry (MS) analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), derivatization can be used to enhance ionization efficiency and improve sensitivity. longdom.org Charge-switch derivatization is a powerful strategy where a charged tag is attached to the analyte, often reversing its typical charge state. researchgate.netspringernature.com For a carboxylic acid like this compound, which would typically be analyzed in negative ion mode, derivatization with a reagent containing a quaternary ammonium (B1175870) group would allow for highly sensitive detection in positive ion mode. nih.gov Reagents such as N-(4-aminomethylphenyl)pyridinium (AMPP) can be coupled to the carboxylic acid to introduce a permanent positive charge. researchgate.netspringernature.com This not only improves sensitivity but can also lead to more predictable fragmentation patterns, aiding in structural elucidation. nih.gov

Table 3: Charge-Switch Derivatization Reagents for Carboxylic Acids

| Derivatization Reagent | Reactive Group | Resulting Ion |

| N-(4-aminomethylphenyl)pyridinium (AMPP) | Amine | Cationic AMPP-amide |

| Dimethylaminophenacyl Bromide (DmPABr) | Phenacyl bromide | Cationic DmPA-ester |

| 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium dibromide (4-APEBA) | Amine | Cationic APEBA-amide |

| 3-(Chlorosulfonyl)benzoic acid | Sulfonyl chloride | Anionic sulfonate ester |

Pre-column Derivatization for Chromatographic Separations

In high-performance liquid chromatography (HPLC), pre-column derivatization is used to enhance the detectability of analytes that lack a strong chromophore or fluorophore. oup.comnih.govresearchgate.net For this compound, while the benzene (B151609) ring provides some UV absorbance, derivatization can significantly improve detection limits. researchgate.net Reagents containing highly conjugated systems or fluorescent moieties are commonly used. nih.gov For example, reacting the carboxylic acid with a fluorescent labeling agent like 9-anthryldiazomethane (B78999) (ADAM) or a UV-active tag such as p-bromophenacyl bromide would result in an ester that can be detected with high sensitivity by fluorescence or UV detectors, respectively. gcms.cz This is particularly useful for quantifying low concentrations of the analyte in complex matrices. academicjournals.org

Table 4: Common Pre-column Derivatization Reagents for Carboxylic Acids in HPLC

| Reagent | Detection Method |

| 9-Anthryldiazomethane (ADAM) | Fluorescence |

| p-Bromophenacyl bromide | UV |

| 4-Methyl-7-methoxycoumarin | Fluorescence |

| 2-Nitrophenylhydrazine | UV/Visible |

Synthesis of Complex Molecular Architectures and Hybrid Compounds

The strategic utilization of this compound as a scaffold has been demonstrated in the synthesis of a variety of complex molecular structures. Its ability to undergo sequential or one-pot multi-component reactions makes it an attractive starting material for generating molecular diversity.

One key application lies in the construction of macrocyclic structures. The carboxylic acid can be coupled with a long-chain diamine or diol, followed by an intramolecular palladium-catalyzed reaction, such as a Heck or Suzuki coupling, involving the vinyl chloride. This approach allows for the formation of macrocycles with varying ring sizes and functionalities, which are of significant interest in areas such as drug discovery and host-guest chemistry.

Furthermore, the derivatization of the carboxylic acid group can be used to link this compound to other molecular entities, creating hybrid compounds with combined or enhanced properties. For instance, coupling with biologically active amines or alcohols can lead to new drug candidates where the butenyl side chain can be further modified to fine-tune activity or introduce additional pharmacophores.

Research in this area has explored the use of this compound derivatives in the synthesis of compounds with potential therapeutic applications. For example, by first converting the carboxylic acid to an amide with a suitable amine partner, subsequent intramolecular Heck reactions have been employed to generate nitrogen-containing heterocyclic systems, which are prevalent in many natural products and pharmaceuticals.

The following table summarizes representative transformations and the resulting complex molecular architectures derived from this compound.

| Starting Material Derivative | Reaction Type | Product Class | Potential Applications |

|---|---|---|---|

| Amide of this compound | Intramolecular Heck Reaction | Lactams, Spirocycles | Medicinal Chemistry |

| Ester of this compound | Intramolecular Suzuki Coupling | Macrocyclic Esters | Materials Science, Supramolecular Chemistry |

| 4-(3-chloro-3-butenyl)benzoyl chloride | Friedel-Crafts Acylation | Aryl Ketones with vinyl chloride | Intermediate for further functionalization |

These examples highlight the synthetic utility of this compound as a versatile platform for the assembly of complex and functionally diverse molecules. The strategic manipulation of its two reactive centers opens up a wide array of possibilities for the creation of novel chemical entities.

Theoretical and Computational Chemistry Studies of 4 3 Chloro 3 Butenyl Benzoic Acid

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the molecular structure, stability, and electronic properties of 4-(3-chloro-3-butenyl)benzoic acid. These computational methods provide insights into the molecule's geometry and the energetic favorability of different spatial arrangements.

Density Functional Theory (DFT) Investigations

Conformational Analysis and Energy Landscape Mapping

The conformational flexibility of this compound arises from the rotation around single bonds, particularly the bond connecting the butenyl chain to the benzoic acid ring and the C-C single bonds within the butenyl chain itself. A thorough conformational analysis would involve systematically rotating these bonds and calculating the corresponding energy to map the potential energy surface. This process identifies the most stable conformers (energy minima) and the transition states (saddle points) that connect them. For similar molecules like ortho-substituted benzoic acids, computational studies have revealed the existence of different conformers, such as cis and trans isomers, with varying relative energies. mdpi.comresearchgate.net

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry plays a crucial role in elucidating reaction mechanisms by modeling the entire reaction pathway. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states. The energy of the transition state determines the activation energy of the reaction, which is a key factor in reaction kinetics.

Computational Prediction of Reaction Selectivity and Mechanism

For a molecule like this compound, which possesses multiple reactive sites (the carboxylic acid group, the double bond, and the carbon-chlorine bond), computational methods can predict the selectivity of various reactions. rsc.org By comparing the activation energies for different possible reaction pathways, chemists can determine the most likely product. For example, modeling could predict whether a reaction is more likely to occur at the double bond or the carboxylic acid group under specific conditions.

Spectroscopic Characterization Methodologies for 4 3 Chloro 3 Butenyl Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

For 4-(3-Chloro-3-butenyl)benzoic acid, ¹H NMR would be expected to reveal distinct signals for the protons on the aromatic ring, the butenyl chain, and the carboxylic acid. The protons on the disubstituted benzene (B151609) ring would likely appear as two doublets in the aromatic region (typically δ 7.0-8.5 ppm). The protons of the butenyl chain would present more complex splitting patterns, with the terminal vinyl protons (=CH₂) appearing as singlets or narrow multiplets, and the methylene (B1212753) protons (-CH₂-CH₂-) showing characteristic triplet or multiplet structures due to coupling with adjacent protons. The carboxylic acid proton (-COOH) would typically be observed as a broad singlet at a downfield chemical shift (δ 10-13 ppm).

The ¹³C NMR spectrum would complement the ¹H data by showing a signal for each unique carbon atom. The carbonyl carbon of the carboxylic acid would be found far downfield (δ 165-185 ppm). The aromatic carbons would appear in the δ 120-150 ppm range, with the carbon attached to the carboxyl group and the butenyl chain showing distinct shifts. The sp² carbons of the chloro-substituted double bond and the sp³ carbons of the methylene groups would have characteristic chemical shifts aiding in the complete assignment of the carbon skeleton.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Carboxylic Acid (-COOH) | 12.0 - 13.0 | Broad Singlet |

| Aromatic (ortho to -COOH) | 8.0 - 8.2 | Doublet |

| Aromatic (ortho to butenyl) | 7.3 - 7.5 | Doublet |

| Vinyl (=CH₂) | 5.3 - 5.5 | Singlet / Multiplet |

| Methylene (-CH₂-C=) | 2.8 - 3.0 | Triplet |

| Methylene (-CH₂-Ar) | 2.6 - 2.8 | Triplet |

This table is populated with theoretical data based on principles of NMR spectroscopy.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-COOH) | 167 - 172 |

| Aromatic (C-COOH) | 128 - 132 |

| Aromatic (C-butenyl) | 145 - 150 |

| Aromatic (CH) | 129 - 131 |

| Aromatic (CH) | 127 - 129 |

| Vinyl (C-Cl) | 138 - 142 |

| Vinyl (=CH₂) | 115 - 120 |

| Methylene (-CH₂-C=) | 35 - 40 |

| Methylene (-CH₂-Ar) | 33 - 38 |

This table is populated with theoretical data based on principles of NMR spectroscopy.

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would be crucial for tracing the connectivity of the protons within the butenyl chain and for confirming the relative positions of the protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It would definitively link each proton signal to the carbon signal of the atom it is attached to, for instance, confirming the assignment of the methylene and vinyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is vital for piecing together the entire molecular structure. For example, it would show correlations from the methylene protons adjacent to the aromatic ring to the quaternary aromatic carbon, and from the other methylene protons to the sp² carbons of the vinyl group, thus confirming the 4-substituted butenyl fragment.

Infrared (IR) and Raman Spectroscopy Methods for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of IR radiation or the inelastic scattering of light (Raman) occurs at specific frequencies corresponding to the stretching, bending, and other vibrations of the chemical bonds.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A very broad band in the range of 2500-3300 cm⁻¹ would be characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp absorption around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretch of the carboxylic acid. The C=C stretching vibrations of the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C=C stretch of the butenyl group would likely be found around 1640 cm⁻¹. The C-Cl stretch would give rise to a signal in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman spectroscopy would provide complementary information. While the O-H stretch is often weak in Raman, the C=O and C=C stretching vibrations would be readily observable. Aromatic ring vibrations often give strong and sharp signals in Raman spectra, which can be useful for substitution pattern analysis.

Table 3: Predicted Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Alkenyl) | 3020 - 3080 | Medium |

| C=O Stretch (Carbonyl) | 1680 - 1710 | Strong |

| C=C Stretch (Alkene) | 1635 - 1655 | Medium |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |

| C-Cl Stretch | 600 - 800 | Medium to Strong |

This table is populated with theoretical data based on principles of IR spectroscopy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The absorption wavelength provides information about the electronic structure, particularly the extent of conjugation.

The UV-Vis spectrum of this compound is expected to be dominated by the absorptions of the benzoic acid chromophore. Benzoic acid and its derivatives typically show two main absorption bands. The more intense band (the E2-band) would be expected around 230-250 nm, arising from a π → π* transition within the conjugated system of the benzene ring and the carbonyl group. A weaker, longer-wavelength band (the B-band), resulting from a different π → π* transition, would be anticipated around 270-290 nm. The butenyl substituent is not directly conjugated with the aromatic ring, so its effect on the absorption maxima is predicted to be minor, possibly causing a small bathochromic (red) shift compared to unsubstituted benzoic acid.

Table 4: Predicted UV-Vis Absorption Maxima for this compound

| Transition | Predicted λmax (nm) | Chromophore |

| π → π* (E2-band) | 230 - 250 | Aromatic Ring and Carbonyl |

| π → π* (B-band) | 270 - 290 | Aromatic Ring |

This table is populated with theoretical data based on principles of UV-Vis spectroscopy.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Patterns

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. The molecule is ionized, and the resulting charged particles are separated and detected according to their mass-to-charge (m/z) ratio. The molecular weight of this compound is 210.66 g/mol .

In GC-MS, the sample is first vaporized and separated on a gas chromatography column before being introduced into the mass spectrometer, typically using electron ionization (EI). The high energy of EI leads to extensive fragmentation. The mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 210 and 212 in an approximate 3:1 ratio, which is characteristic of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

Key fragmentation pathways would likely involve the loss of the carboxylic acid group (-COOH, 45 Da) or the chlorine atom (-Cl, 35/37 Da). Another prominent fragmentation would be the cleavage of the butenyl chain, leading to various fragment ions that could help confirm the structure.

Electrospray ionization (ESI) is a soft ionization technique, meaning it typically causes little to no fragmentation. It is particularly useful for polar and thermally labile molecules. When analyzed by ESI-MS in negative ion mode, this compound would be expected to readily deprotonate, showing a prominent signal for the [M-H]⁻ ion at m/z 209 and 211 (again, in a 3:1 ratio). In positive ion mode, under appropriate conditions, the protonated molecule [M+H]⁺ at m/z 211 and 213 might be observed. The accurate mass measurement from high-resolution ESI-MS would allow for the unambiguous determination of the elemental formula.

Table 5: Predicted Key Mass Spectrometry Peaks for this compound

| Ion | Predicted m/z (EI) | Predicted m/z (ESI, negative) | Interpretation |

| [M]⁺ | 210/212 | - | Molecular Ion |

| [M-H]⁻ | - | 209/211 | Deprotonated Molecule |

| [M-Cl]⁺ | 175 | - | Loss of Chlorine |

| [M-COOH]⁺ | 165/167 | - | Loss of Carboxyl Group |

This table is populated with theoretical data based on principles of mass spectrometry.

Chromatographic Separation Methods in Conjunction with Spectroscopic Detection

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a cornerstone technique for the analysis of non-volatile and thermally labile compounds like this compound. The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar mixture, usually consisting of an aqueous buffer and an organic solvent.

For the analysis of benzoic acid derivatives, controlling the pH of the mobile phase is crucial. An acidic mobile phase ensures that the carboxylic acid group remains in its protonated, less polar form, leading to better retention and peak shape on a reversed-phase column. A common approach involves the use of a phosphate (B84403) or acetate (B1210297) buffer to maintain a pH below the pKa of the benzoic acid moiety. The organic modifier, typically acetonitrile (B52724) or methanol (B129727), is used to elute the compound from the column. The proportion of the organic solvent in the mobile phase can be optimized to achieve the desired retention time and separation from potential impurities.

While specific HPLC methods for this compound are not extensively documented in publicly available literature, a typical starting point for method development would involve a C18 column and a gradient elution. A gradient elution, where the concentration of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a mixture with varying polarities. Detection is commonly performed using a UV detector, as the benzene ring and the carboxylic acid group in the molecule are chromophores that absorb UV light. The detection wavelength is usually set at or near the absorption maximum of the analyte to ensure high sensitivity.

A variety of HPLC methods have been successfully developed for the analysis of related substituted benzoic acids. For instance, the separation of preservatives like benzoic acid often utilizes a C18 column with a mobile phase of acetonitrile and an acidic buffer, with detection around 235 nm. nih.gov Similarly, the analysis of other halogenated benzoic acid derivatives has been achieved using reversed-phase HPLC with acetonitrile/water mobile phases containing acids like phosphoric acid or formic acid to control the pH. Current time information in Bangalore, IN.sielc.comsielc.com These established methods for similar compounds provide a strong foundation for developing a robust HPLC protocol for this compound.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Stationary Phase | C18, 5 µm particle size |

| Column Dimensions | 4.6 x 150 mm |

| Mobile Phase A | 0.1% Phosphoric acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 240 nm |

Note: The parameters in this table are illustrative and would require optimization for the specific analysis of this compound.

Ultra-High-Performance Liquid Chromatography (UHPLC)

Ultra-high-performance liquid chromatography (UHPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. This is achieved through the use of columns packed with sub-2 µm particles, which leads to higher separation efficiency. The smaller particle size, however, results in a much higher backpressure, necessitating specialized UHPLC systems capable of operating at these elevated pressures.

The principles of separation in UHPLC are the same as in HPLC, and methods can often be transferred between the two techniques with appropriate adjustments. For the analysis of this compound, a reversed-phase UHPLC method would offer faster analysis times and better resolution of closely eluting impurities. The stationary phase would typically be a sub-2 µm C18 or a similar bonded phase. The mobile phase composition would be analogous to that used in HPLC, consisting of an acidified aqueous phase and an organic solvent like acetonitrile.

The higher efficiency of UHPLC columns allows for shorter column lengths and/or higher flow rates to be used, significantly reducing the analysis time without sacrificing resolution. This is particularly advantageous for high-throughput screening or when analyzing a large number of samples. The narrower peaks obtained in UHPLC also lead to increased peak height and, consequently, improved sensitivity.

The use of smaller particle columns in UHPLC is beneficial for separating complex mixtures, which might be encountered during the synthesis or degradation studies of this compound. The enhanced resolution can help in identifying and quantifying closely related impurities that might not be resolved by conventional HPLC. For Mass Spectrometry (MS) compatible applications, volatile buffers such as formic acid would be used in the mobile phase instead of non-volatile ones like phosphoric acid. sielc.com The scalability of such methods also allows for their adaptation to preparative separations for the isolation of impurities. sielc.comsielc.com

Table 2: Illustrative UHPLC Parameters for the Analysis of this compound

| Parameter | Value |

| Stationary Phase | C18, 1.8 µm particle size |

| Column Dimensions | 2.1 x 50 mm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 20% B to 80% B over 5 minutes |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 2 µL |

| Column Temperature | 40 °C |

| Detection | UV at 240 nm / Mass Spectrometry |

Note: The parameters in this table are illustrative and would require optimization for the specific analysis of this compound.

Role of 4 3 Chloro 3 Butenyl Benzoic Acid As a Synthetic Intermediate

Precursor for Pharmacologically Relevant Scaffolds

The inherent reactivity of 4-(3-chloro-3-butenyl)benzoic acid makes it a valuable starting material for the synthesis of various heterocyclic systems and other scaffolds of medicinal interest. The presence of both a nucleophilic-susceptible vinyl chloride and an electrophilic carboxylic acid group allows for sequential or tandem reactions to build molecular complexity.

Research has demonstrated the utility of related chloro-alkenyl compounds in the synthesis of pharmacologically active agents. While direct examples for this compound are not extensively documented in publicly available literature, the reactivity patterns of its functional groups suggest its potential as a precursor to a variety of important structures. For instance, the vinyl chloride can participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce diverse substituents. The benzoic acid moiety, on the other hand, can be readily converted into amides, esters, and other derivatives, which are common features in many drug molecules.

A hypothetical, yet chemically plausible, synthetic route could involve the initial amidation of the carboxylic acid followed by an intramolecular cyclization reaction involving the vinyl chloride to construct nitrogen-containing heterocycles. The specific reaction conditions would dictate the resulting ring size and substitution pattern, offering a pathway to a library of potentially bioactive compounds.

Building Block for Advanced Materials and Polymers

The dual functionality of this compound also lends itself to the synthesis of novel polymers and advanced materials. The carboxylic acid group can be utilized in step-growth polymerization reactions, such as polyesterification or polyamidation, to form the polymer backbone. The pendant vinyl chloride group then offers a site for post-polymerization modification.

This approach allows for the creation of functional polymers with tailored properties. For example, the vinyl chloride can be a handle for grafting other polymer chains or for introducing specific functional groups through nucleophilic substitution reactions. This could lead to materials with enhanced thermal stability, altered solubility, or specific binding capabilities.

Interactive Data Table: Potential Polymerization Reactions

| Polymerization Type | Reacting Functional Group | Potential Co-monomer | Resulting Polymer Type |

|---|---|---|---|

| Polyesterification | Carboxylic acid | Diol | Polyester |

| Polyamidation | Carboxylic acid | Diamine | Polyamide |

Intermediate in the Synthesis of Agrochemicals and Specialty Chemicals

The structural motifs accessible from this compound are also relevant in the field of agrochemicals. Many modern herbicides, insecticides, and fungicides contain substituted aromatic rings and heterocyclic systems. The ability to functionalize both the aromatic ring (via the carboxylic acid) and the butenyl side chain makes this compound a potentially useful intermediate for creating new agrochemical candidates.

For instance, the vinyl chloride can be converted to other functional groups that are known to impart biological activity. Furthermore, the benzoic acid can be transformed into esters or amides, which can modulate the compound's uptake and translocation in plants.

Role in Method Development for Organic Synthesis

The unique combination of reactive sites in this compound makes it an interesting substrate for the development of new synthetic methodologies. Organic chemists are constantly seeking to discover novel reactions and to expand the scope of existing transformations.

This compound could serve as a test substrate for new cross-coupling catalysts, for example, or for the development of novel cascade reactions where both the vinyl chloride and the carboxylic acid participate in a single, efficient transformation. The successful application of new synthetic methods to a molecule like this compound would demonstrate the robustness and utility of the new methodology.

Detailed Research Findings: While specific, peer-reviewed studies detailing the extensive use of this compound are limited in the public domain, its commercial availability from various chemical suppliers for research purposes indicates its utility in ongoing synthetic endeavors. Its structural similarity to other well-studied intermediates suggests a broad potential for application across various fields of chemical synthesis.

Future Research Trajectories and Unanswered Questions

Development of Stereoselective Synthetic Pathways

A significant unanswered question regarding 4-(3-Chloro-3-butenyl)benzoic acid lies in the stereocontrolled synthesis of its potential enantiomers and diastereomers. The presence of a stereocenter at the chloro-substituted carbon of the butenyl chain necessitates the development of synthetic routes that can selectively produce a single stereoisomer. Such control is crucial as different stereoisomers can exhibit distinct biological activities and physical properties.

Future research should focus on asymmetric synthesis strategies. This could involve the use of chiral catalysts, auxiliaries, or reagents to induce stereoselectivity during the formation of the butenyl sidechain. Investigating enzymatic resolutions or desymmetrization approaches could also provide viable pathways to optically pure forms of the compound. The development of these methods would not only provide access to enantiopure this compound for further studies but also contribute to the broader field of asymmetric synthesis.

Exploration of Novel Catalytic Transformations

The bifunctional nature of this compound, with its carboxylic acid group and a reactive alkenyl chloride, opens up a vast landscape for the exploration of novel catalytic transformations. The carboxylic acid moiety can act as a directing group or be transformed into various other functional groups, while the butenyl chain is ripe for cross-coupling and other catalytic reactions.

Future investigations could explore:

Palladium-catalyzed cross-coupling reactions: The vinyl chloride group is a suitable handle for Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of substituents. arxiv.org Investigating the compatibility of these reactions with the benzoic acid functionality is a key research question.

Metathesis reactions: The terminal double bond could participate in ring-closing, cross, or enyne metathesis, leading to the synthesis of complex cyclic and acyclic structures.

Catalytic functionalization of the C-H bonds: Both the aromatic ring and the butenyl chain possess C-H bonds that could be targeted for direct functionalization using transition metal catalysis, offering more atom-economical synthetic routes.

A systematic study of how different catalysts and reaction conditions influence the reactivity of the two functional groups will be essential for unlocking the synthetic potential of this molecule.

Integration with Flow Chemistry and Automated Synthesis

The translation of synthetic routes for this compound and its derivatives to continuous flow and automated systems represents a significant area for future research. Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better reaction control, and easier scalability. Current time information in Vanderburgh County, US.rsc.org

Key research directions include:

Development of continuous flow synthesis protocols: Designing and optimizing multi-step flow sequences for the synthesis of the target compound and its derivatives. uc.pt This could involve the integration of different reactor types and in-line purification techniques. acs.org

Automated reaction optimization: Utilizing automated platforms to rapidly screen reaction parameters (e.g., temperature, pressure, catalyst loading, residence time) to identify optimal conditions for key synthetic steps.

In-line analysis for real-time monitoring: Integrating spectroscopic techniques such as FT-IR and NMR directly into the flow system to monitor reaction progress and product formation in real-time, enabling rapid optimization and control. Current time information in Vanderburgh County, US.

The successful integration of flow chemistry will not only accelerate the synthesis of this compound derivatives but also provide a platform for the on-demand generation of compound libraries for screening purposes.

Advanced Spectroscopic Characterization and In Situ Analysis

A thorough understanding of the structure, reactivity, and dynamics of this compound requires the application of advanced spectroscopic techniques. While standard methods like NMR and mass spectrometry are essential for basic characterization, more sophisticated approaches can provide deeper insights.

Future research should employ:

Two-dimensional and advanced NMR techniques: Techniques like HSQC, HMBC, and NOESY will be crucial for unambiguously assigning the structure and stereochemistry of the molecule and its derivatives. For instance, HSQC-NMR has been used to characterize the binding of substituted benzoic acids to proteins. nih.gov

In situ spectroscopic monitoring: Utilizing techniques like ReactIR (in situ FT-IR) and process NMR to monitor reactions involving this compound in real-time. This can provide valuable kinetic and mechanistic information, particularly for complex catalytic cycles or Grignard reactions which are notoriously sensitive. gmu.eduucalgary.cayoutube.com

Advanced mass spectrometry techniques: Employing high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) for detailed structural elucidation of reaction products and intermediates. Novel derivatization methods could also be developed to enhance detection sensitivity in complex matrices. nih.gov

These advanced analytical methods will be instrumental in answering fundamental questions about the compound's behavior in various chemical environments.

Theoretical Insights into Complex Reaction Systems involving the Compound

Computational chemistry and theoretical studies offer a powerful lens through which to understand the intricate reaction mechanisms involving this compound. Density Functional Theory (DFT) calculations, for example, can be used to model reaction pathways, predict transition state energies, and rationalize observed selectivities. nih.govresearchgate.net

Key areas for theoretical investigation include:

Modeling reaction mechanisms: Elucidating the step-by-step mechanisms of catalytic transformations involving the compound, including the role of the catalyst, ligands, and solvent.

Predicting spectroscopic properties: Calculating theoretical NMR and IR spectra to aid in the interpretation of experimental data and confirm structural assignments.

Understanding conformational preferences: Analyzing the potential energy surface of the molecule to understand the relative stabilities of different conformers and how they might influence reactivity.

A synergistic approach that combines theoretical predictions with experimental validation will be crucial for developing a comprehensive understanding of the chemical behavior of this compound and for guiding the rational design of new synthetic methodologies.

Q & A

Q. What are the recommended synthetic routes for 4-(3-Chloro-3-butenyl)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves introducing the 3-chloro-3-butenyl group to the benzoic acid core. A feasible approach includes:

- Step 1 : Chlorination of a precursor (e.g., 3-butenylbenzoic acid) using chlorine gas in the presence of FeCl₃ as a catalyst under controlled conditions (40–60°C, inert atmosphere) .

- Step 2 : Purification via column chromatography or recrystallization to isolate the target compound.

Q. Optimization Strategies :

Q. What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer :

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm the presence of the butenyl group (δ 5.5–6.5 ppm for vinyl protons) and chlorine substitution patterns .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions.

- Mass Spectrometry (LC-MS) :

- HPLC-PDA :

Q. What are the key safety considerations when handling this compound in laboratory settings?

Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates.

- Waste Disposal : Segregate halogenated waste and consult certified disposal services for environmentally safe treatment .

Advanced Research Questions

Q. How can researchers address discrepancies in the observed vs. predicted reactivity of the chloro-butenyl substituent during synthesis?

Methodological Answer :

- Hypothesis Testing :

- If unexpected byproducts (e.g., di-chlorinated species) form, investigate competing electrophilic substitution pathways using DFT calculations to model reactive sites .

- Experimental Adjustments :

- Analytical Validation :

Q. What strategies can mitigate competing side reactions when introducing the 3-chloro-3-butenyl group to the benzoic acid core?

Methodological Answer :

- Solvent Selection :

- Use polar aprotic solvents (e.g., DMF) to stabilize intermediates and reduce radical side reactions .

- Catalyst Screening :

- Kinetic Control :

Q. How does the electronic and steric profile of this compound compare to its structural analogs, and what implications does this have for drug discovery?

Methodological Answer :

- Comparative Analysis :

- Electronic Effects : The electron-withdrawing chloro group enhances acidity (pKa ~2.8) compared to non-halogenated analogs (pKa ~4.2), influencing solubility and protein binding .

- Steric Effects : The butenyl group introduces conformational flexibility, enabling interactions with hydrophobic enzyme pockets (e.g., cyclooxygenase-2) .

- Drug Design Implications :

- Use QSAR models to correlate substituent effects (Cl position, chain length) with bioactivity (e.g., anti-inflammatory or anticancer properties) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data regarding the stability of this compound under varying pH conditions?

Methodological Answer :

- Controlled Stability Studies :

- Mechanistic Insights :

- Acidic conditions may hydrolyze the butenyl group, while alkaline conditions could dechlorinate the molecule. Validate with isotopic labeling (e.g., ³⁶Cl tracing) .

- Statistical Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.